2-(5-ethoxy-1H-indol-3-yl)ethan-1-ol
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Overview
Description
2-(5-Ethoxy-1H-indol-3-yl)ethan-1-ol is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds that are structurally similar to the amino acid tryptophan and are found in many natural products and pharmaceuticals. This compound features an indole ring substituted with an ethoxy group at the 5-position and a hydroxyl group at the 3-position of the ethyl side chain.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-ethoxyindole as the starting material.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under mild conditions, often using catalysts to improve yield and selectivity.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and consistency of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the indole nitrogen.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid or indole-3-one.
Reduction Products: Reduced indole derivatives.
Substitution Products: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
2-(5-Ethoxy-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known to interact with various biological targets, including enzymes and receptors.
Medicine: Indole compounds have been studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-(5-ethoxy-1H-indol-3-yl)ethan-1-ol exerts its effects depends on its specific biological target. For example, if it interacts with an enzyme, it may inhibit or activate the enzyme by binding to its active site. The molecular pathways involved can vary widely depending on the context of its application.
Comparison with Similar Compounds
5-Methoxytryptamine: Similar structure but with a methoxy group instead of ethoxy.
Serotonin: A well-known neurotransmitter with a similar indole structure.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness: 2-(5-ethoxy-1H-indol-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
2-(5-ethoxy-1H-indol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-10-3-4-12-11(7-10)9(5-6-14)8-13-12/h3-4,7-8,13-14H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSVLLNXDPCLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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